

In-Depth Technical Guide: Thermal Stability of Solvent Blue 59

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent blue 59

Cat. No.: B1217624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of **Solvent Blue 59** (C.I. 61552; CAS No. 6994-46-3), an anthraquinone-based dye. A thorough understanding of a compound's thermal properties is critical for its application in various fields, including materials science and drug development, ensuring its stability during processing and storage.

Core Properties of Solvent Blue 59

Solvent Blue 59, with the chemical name 1,4-bis(ethylamino)anthracene-9,10-dione, is recognized for its vibrant blue color and excellent stability in various applications. It is particularly noted for its use in coloring hydrocarbon solvents, greases, paraffin waxes, petroleum products, and plastics like polystyrene due to its good light fastness and thermal resistance.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Thermal Properties of **Solvent Blue 59**

Property	Value	Source(s)
Chemical Formula	<chem>C18H18N2O2</chem>	[3][4]
Molecular Weight	294.35 g/mol	[4][5]
Appearance	Maroon/Blue Powder	[6]
Melting Point	215-217 °C	[4][5]
220 °C	[7]	
Boiling Point	538.6 °C at 760 mmHg	[1]
Flash Point	203.7 °C	[1]
Heat Resistance	Up to 260 °C	[1]

Thermal Stability Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure **Solvent Blue 59** are not widely available in the public domain, its classification as an anthraquinone dye provides insights into its expected thermal behavior. Anthraquinone dyes are generally known for their high thermal stability.[2][8]

Qualitative assessments confirm that **Solvent Blue 59** possesses "efficient heat stability," which makes it suitable for incorporation into materials processed at elevated temperatures, such as polycarbonate and thermoplastic polyesters.[4][5] One source explicitly states its heat resistance is up to 260°C.[1] This inherent stability is crucial for maintaining the dye's structural integrity and color properties during manufacturing processes.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of **Solvent Blue 59**, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. Below are detailed, generalized protocols for these analyses, based on standard methods for anthraquinone dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which **Solvent Blue 59** begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus:

- Thermogravimetric Analyzer
- High-precision analytical balance
- Sample pans (e.g., alumina or platinum)
- Inert gas supply (e.g., Nitrogen)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of finely powdered, dry **Solvent Blue 59** into a TGA sample pan.
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
 - Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
- Data Acquisition: Continuously record the sample's mass as a function of temperature.
- Data Analysis:
 - Plot the percentage of mass loss versus temperature to generate the TGA curve.
 - Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

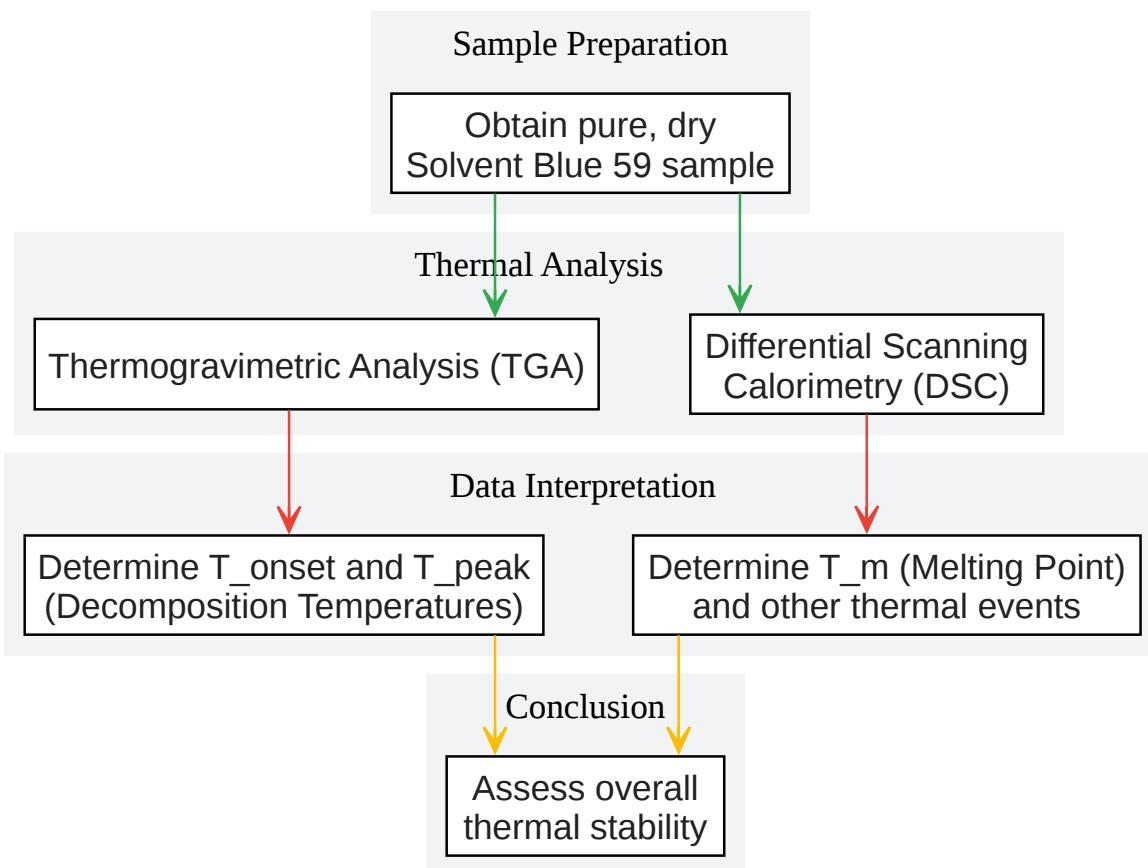
- Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify other thermal transitions, such as crystallization or decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter
- Sample pans (e.g., aluminum) and lids
- Crimping press for sealing pans
- Inert gas supply (e.g., Nitrogen)


Procedure:

- Sample Preparation: Accurately weigh 2-5 mg of finely powdered, dry **Solvent Blue 59** into a DSC sample pan. Seal the pan using a crimping press.
- Instrument Setup:
 - Place the sealed sample pan and an empty reference pan in the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
 - Set the temperature program. A typical program would be to heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min).
- Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

- Data Analysis:
 - Plot the heat flow versus temperature to generate the DSC thermogram.
 - The melting point (T_m) is identified as the peak temperature of the endothermic melting transition.
 - Exothermic peaks may indicate decomposition or crystallization events.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of a compound like **Solvent Blue 59**.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Stability Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Solvent blue 59 | 81859-26-9 | Benchchem [benchchem.com]
- 3. Solvent blue 59 | 6994-46-3 | GAA99446 | Biosynth [biosynth.com]
- 4. Solvent Blue 59 | 6994-46-3 [chemicalbook.com]
- 5. 溶剂蓝59 Dye content 98 % | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Solvent Blue 59 Dyes Manufacturer, Exporter from Gujarat - Best Price [anmoldyeworld.com]
- 8. Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Thermal Stability of Solvent Blue 59]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217624#thermal-stability-of-solvent-blue-59\]](https://www.benchchem.com/product/b1217624#thermal-stability-of-solvent-blue-59)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com